- Preparation of antibody drug conjugates with NAMPT inhibitors for use in treatment of cancer, World Intellectual Property Organization, , ,

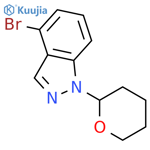

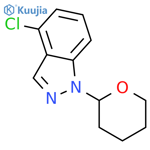

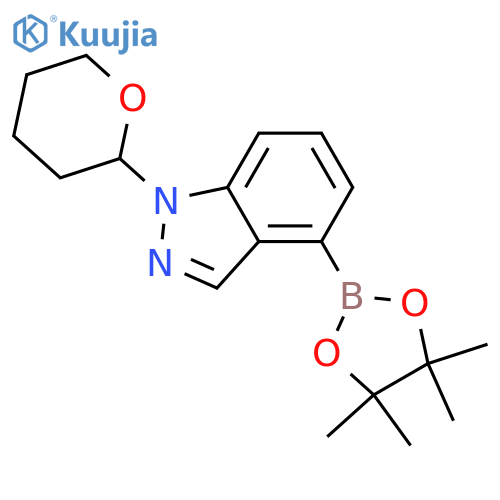

Cas no 956388-05-9 (1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole)

956388-05-9 structure

Produktname:1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

CAS-Nr.:956388-05-9

MF:C18H25BN2O3

MW:328.213704824448

MDL:MFCD18207194

CID:835509

PubChem ID:59592912

1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole

- 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

- 1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole

- 1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

- 1-(Tetrahydro-pyran-2-yl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole

- (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid pinacol ester

- 1-(TETRAHYDRO-2H-PYRAN-2-YL)-1H-INDAZOLE-4-BORONIC ACID PINACOL ESTER

- 1-(Tetrah

- 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (ACI)

- 1-(Oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole

- P12225

- BCP14227

- 1-(Oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

- MFCD18207194

- SCHEMBL138511

- AS-51252

- C18H25BN2O3

- CS-M0441

- 1-Tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole

- NWAGHQGLQLEDIZ-UHFFFAOYSA-N

- DTXSID00732450

- DB-345430

- PB13787

- 1-(Tetrahydro-2H-pyran-2-yl)indazole-4-boronic Acid Pinacol Ester

- SY096928

- AKOS016002312

- 956388-05-9

-

- MDL: MFCD18207194

- Inchi: 1S/C18H25BN2O3/c1-17(2)18(3,4)24-19(23-17)14-8-7-9-15-13(14)12-20-21(15)16-10-5-6-11-22-16/h7-9,12,16H,5-6,10-11H2,1-4H3

- InChI-Schlüssel: NWAGHQGLQLEDIZ-UHFFFAOYSA-N

- Lächelt: N1N(C2CCCCO2)C2C(=C(B3OC(C)(C)C(C)(C)O3)C=CC=2)C=1

Berechnete Eigenschaften

- Genaue Masse: 328.1958228g/mol

- Monoisotopenmasse: 328.1958228g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Schwere Atomanzahl: 24

- Anzahl drehbarer Bindungen: 2

- Komplexität: 457

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 1

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 45.5

1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-M0441-1g |

1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |

956388-05-9 | 1g |

$427.0 | 2022-04-26 | ||

| abcr | AB458555-250mg |

(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid pinacol ester, 95%; . |

956388-05-9 | 95% | 250mg |

€146.80 | 2025-02-20 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01070893-250mg |

1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole |

956388-05-9 | 95% | 250mg |

¥329.0 | 2024-04-17 | |

| Fluorochem | 221995-10g |

1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole |

956388-05-9 | 95% | 10g |

£2015.00 | 2022-02-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T47170-1g |

1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole |

956388-05-9 | 95% | 1g |

¥860.0 | 2023-09-06 | |

| Ambeed | A1145094-100mg |

1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole |

956388-05-9 | 95% | 100mg |

$28.0 | 2025-02-25 | |

| abcr | AB458555-1 g |

(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid pinacol ester, 95%; . |

956388-05-9 | 95% | 1g |

€293.50 | 2023-07-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120247-1G |

1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |

956388-05-9 | 97% | 1g |

¥ 897.00 | 2023-04-12 | |

| Advanced ChemBlocks | L22517-250MG |

1-(Oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |

956388-05-9 | 97% | 250MG |

$60 | 2023-09-15 | |

| abcr | AB458555-5 g |

(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid pinacol ester, 95%; . |

956388-05-9 | 95% | 5g |

€867.10 | 2023-07-18 |

1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 5 h, 110 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ; 16 h, rt → 130 °C

Referenz

- Preparation of dioxino- and oxazin-[2,3-d]pyrimidine PI3K inhibitors for treatment of cancer and other PI3K-mediated disorders, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 3 h, 100 °C

Referenz

- Pyrimidine analogs and derivatives as inhibitors of receptor interacting protein kinase 1 (RIPK1) for the treatment of disease, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ; 16 h, rt → 130 °C

Referenz

- Preparation of purine derivatives with PI3K inhibitory activity and methods of use thereof, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; rt → 80 °C; 2 - 3 h, 80 °C; 80 °C → rt

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

- Preparation of 4-(morpholino)thienopyrimidines and 4-(morpholino)furopyrimidines as phosphoinositide 3-kinase inhibitors and their pharmaceutical compositions, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

Referenz

- Preparation of imidazopyridines and related derivatives as MeTTL3 inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

Referenz

- Process for making thienopyrimidine compounds, United States, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ; rt → 130 °C; 16 h, 130 °C; 130 °C → 25 °C

Referenz

- Pyrazolo[3,4-d]pyrimidine derivatives as PI3K inhibitors useful in the treatment of cancer and preparation thereof, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

Referenz

- Synthesis of the small-molecule PI3K inhibitor GDC-0941, Zhongguo Xinyao Zazhi, 2013, 22(11), 1325-1329

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; rt; 3 h, reflux

Referenz

- Protected indazole boronic acid pinacolyl esters: facile syntheses and studies of reactivities in Suzuki-Miyaura cross-coupling and hydroxydeboronation reactions, Synlett, 2009, (4), 615-619

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2.5 h, 100 °C

Referenz

- Preparation of polyheterocyclic compounds as METTL3 inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 12 h, rt → 80 °C

Referenz

- Preparation method and application of thieno[3,2-d]pyrimidine compound for preparing drug for treating and preventing proliferative disease and cancer, China, , ,

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Tripotassium phosphate Catalysts: Triphenylphosphine , Palladium diacetate Solvents: 1,2-Dimethoxyethane ; overnight, 100 °C; 100 °C → rt

Referenz

- Preparation of dihydropyrazinopyrazinone derivatives for use as mTOR protein kinase modulators, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Potassium acetate , Tricyclohexylphosphine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ; rt → 130 °C; 16 h, 130 °C; 130 °C → 25 °C

Referenz

- Preparation of tricyclic N-heteroaryl compounds as PI3K inhibitors for treatment of cancer, World Intellectual Property Organization, , ,

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Potassium acetate , Tricyclohexylphosphine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ; 16 h, rt → 130 °C; 130 °C → 25 °C

Referenz

- Preparation of thiazolopyrimidine derivatives as phosphoinositide 3-kinase (PI3K) inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; overnight, 100 °C

Referenz

- Quinazolines and azaquinazolines as dual inhibitors of RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/mTOR pathways and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ; 16 h, rt → 130 °C

Referenz

- Process for the preparation of thienopyrimidines as PI3K inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Solvents: Ethyl acetate ; 10 min

1.2 Catalysts: Trifluoroacetic acid ; overnight

1.2 Catalysts: Trifluoroacetic acid ; overnight

Referenz

- Preparation of triazine compounds as kinase inhibitors for treating PI3K/mTOR pathway related disorders, World Intellectual Property Organization, , ,

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Reagents: Triphenylphosphine , Tripotassium phosphate Catalysts: Palladium diacetate Solvents: 1,2-Dimethoxyethane ; overnight, 100 °C; 100 °C → rt

Referenz

- Preparation of pyrazino[2,3-b]pyrazinone compounds as mTOR kinase inhibitors for oncology indications and diseases associated with the mTOR/PI3K/AKT pathway, World Intellectual Property Organization, , ,

Herstellungsverfahren 20

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 12 h, rt → 80 °C

Referenz

- Design, synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives containing aroyl hydrazone or aryl hydrazide moieties for PI3K and mTOR dual inhibition, Bioorganic Chemistry, 2020, 104,

1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Raw materials

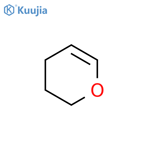

- 3,4-Dihydro-2H-pyran

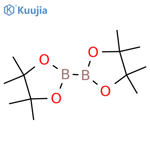

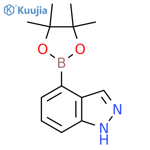

- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazole

- 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

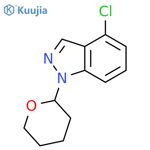

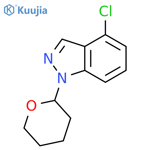

- 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

- 2H-Indazole, 4-chloro-2-(tetrahydro-2H-pyran-2-yl)-

- 4-bromo-1-(oxan-2-yl)-1H-indazole

- 1H-Indazole, 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-, (-)-

- Bis(pinacolato)diborane

- (+)-4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Preparation Products

1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Verwandte Literatur

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

-

Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

Related Articles

-

Cefuroximsäure-Natrium: Ein Schlüsselzutat in der modernen Antibiotikatherapie Im Kampf gegen bakter……Jun 17, 2025

-

Der Einfluss von Dimethicon auf die Pharmakokinetik von Arzneistoffen: Ein Überblick über aktuelle F……Jun 17, 2025

-

Synthesis und biologische Aktivität von 4'-Methylbiphenyl-2-carbonitril: Ein vielseitiges Scaffold i……Jun 17, 2025

-

4-Fluoracetonphenon: Ein neuer Ansatz in der chemischen Biopharmazie Die chemische Biopharmazie steh……Jun 17, 2025

-

Hydrazinsäure-Sulfat (Natriumsalz): Eine neue Perspektive in der chemischen Biopharmazie Die chemisc……Jun 17, 2025

956388-05-9 (1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole) Verwandte Produkte

- 2228991-63-5(4-(1-bromo-2-methylpropan-2-yl)-1-tert-butyl-1H-pyrazole)

- 2138294-03-6(Urea, N-[3-amino-1-(difluoromethyl)-1-methylpropyl]-N'-butyl-)

- 196935-03-2(2-Chloro-N-(4-chloro-3-nitrophenyl)acetamide)

- 2138197-31-4(Cyclohexanol, 4-methyl-1-(5-oxazolyl)-)

- 879178-58-2(N-(2-{4-[(1,3-benzothiazol-2-yl)methyl]piperazin-1-yl}-2-oxoethyl)-2-phenylethene-1-sulfonamide)

- 1428349-72-7(4-(5-fluoro-2-methoxybenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane)

- 1248784-78-2(1-2-bromo-1-(2,2,2-trifluoroethoxy)ethyl-4-chlorobenzene)

- 687569-11-5(2-(ethylsulfanyl)-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one)

- 2763924-61-2(4-{[(Prop-2-en-1-yloxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)benzoic acid)

- 2092800-43-4(2,4-dimethyl-3-oxomorpholine-2-carboxylic acid)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:956388-05-9)1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Reinheit:99%

Menge:5g

Preis ($):346.0